(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate
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Overview
Description
(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methyl groups, and indole moieties. The perchlorate counterion adds to its stability and solubility in certain solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by bromination and methylation reactions. The final step involves the formation of the perchlorate salt through a reaction with perchloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and are carried out in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-bromo-1,1,3-trimethylindole: Shares the indole core but lacks the extended conjugation and perchlorate counterion.
1,1,3-trimethylbenzo[e]indole: Similar structure but without the bromine atom and perchlorate counterion.
Uniqueness
(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate is unique due to its specific combination of functional groups and the presence of the perchlorate counterion, which enhances its solubility and stability in certain solvents. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C33H32BrClN2O4 |
---|---|
Molecular Weight |
636.0 g/mol |
IUPAC Name |
(2E)-7-bromo-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate |
InChI |
InChI=1S/C33H32BrN2.ClHO4/c1-32(2)28(35(5)26-18-14-21-10-7-8-11-24(21)30(26)32)12-9-13-29-33(3,4)31-25-17-16-23(34)20-22(25)15-19-27(31)36(29)6;2-1(3,4)5/h7-20H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ORQBPHCXZLURQD-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4C)C=CC6=C5C=CC(=C6)Br)(C)C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4C)C=CC6=C5C=CC(=C6)Br)(C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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